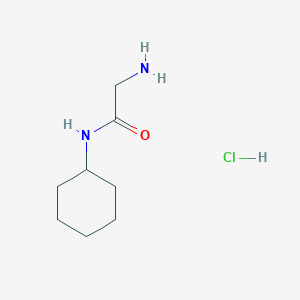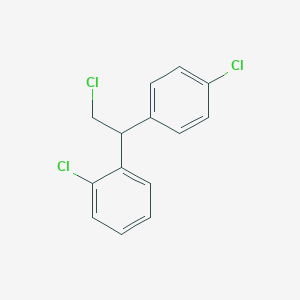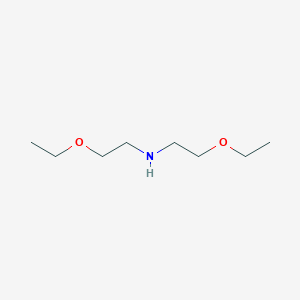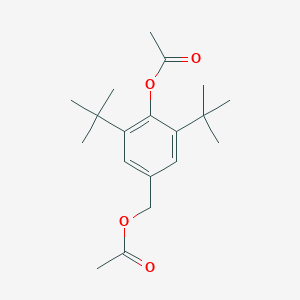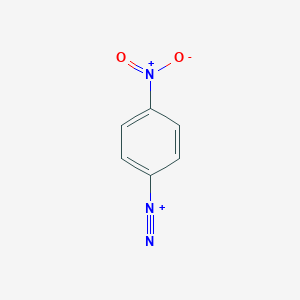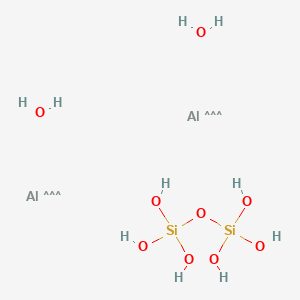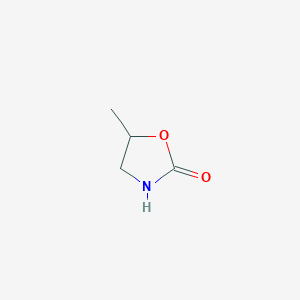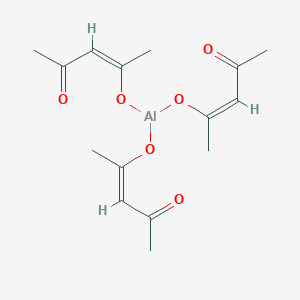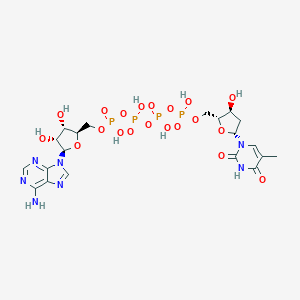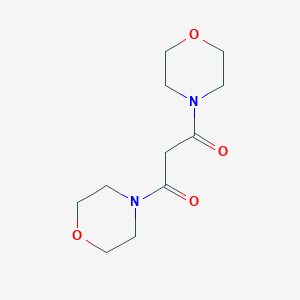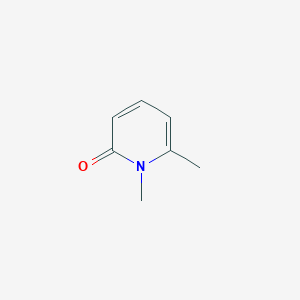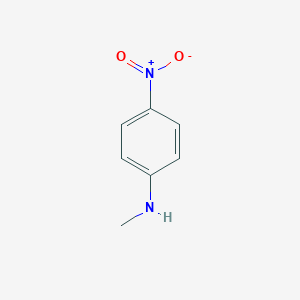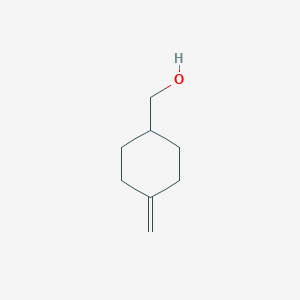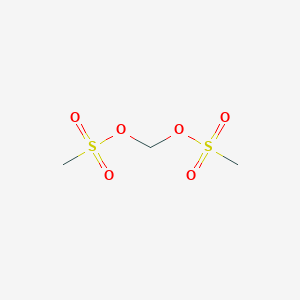
Methylene dimethanesulfonate
概要
説明
MDMAは、興奮剤と軽度の幻覚作用を持つ強力なエンパトゲン・エンタクトゲンです。1912年にメルクの化学者アントン・ケルリッシュによって初めて合成されました。当初は精神療法を強化するために使用されていましたが、1980年代にストリートドラッグとして人気を博しました。 MDMAは、ダンスパーティー、レイブ、エレクトロニックダンスミュージックと一般的に関連付けられています .
2. 製法
合成ルート:: MDMAは、サッサフラスオイルに含まれる天然化合物であるサフロールから合成することができます。主なステップは以下のとおりです。
イソサフロール異性化: サフロールは酸または塩基を使用してイソサフロールに異性化されます。
ピペロニルアセトン形成: イソサフロールはピペロニルアセトンに酸化されます。
MDP2P合成: ピペロニルアセトンは、次に3,4-メチレンジオキシフェニル-2-プロパノン(MDP2P)に変換されます。
還元アミノ化: MDP2Pはメチルアミンと反応してMDMAを生成します .
工業生産:: 工業生産方法は、MDP2Pの大規模合成とそれに続く還元アミノ化を含みます。MDMAの違法性のため、これらのプロセスは厳しく規制されています。
準備方法
Synthetic Routes:: MDMA can be synthesized from safrole, a natural compound found in sassafras oil. The key steps involve:
Isosafrole Isomerization: Safrole is isomerized to isosafrole using acid or base.
Piperonylacetone Formation: Isosafrole is oxidized to piperonylacetone.
MDP2P Synthesis: Piperonylacetone is then converted to 3,4-methylenedioxyphenyl-2-propanone (MDP2P).
Reductive Amination: MDP2P reacts with methylamine to yield MDMA .
Industrial Production:: Industrial production methods involve large-scale synthesis of MDP2P followed by reductive amination. These processes are tightly regulated due to MDMA’s illicit status.
化学反応の分析
MDMAはさまざまな反応を起こします。
還元: 還元剤を用いてMDP2PをMDMAに還元します。
酸化: MDMAを3,4-メチレンジオキシアンプヘタミン(MDA)に酸化します。
置換: アミン基での求核置換反応。一般的な試薬には、リチウムアルミニウムハイドライド(還元用)、ハロゲン(置換用)などがあります。主な生成物には、MDAとさまざまなMDMA誘導体があります。
科学的研究の応用
MDMAには調査的な適応症があります。
PTSD治療: 外傷後ストレス障害(PTSD)の精神療法の補助として。
自閉症における社会的不安: 自閉症スペクトラム障害における社会的不安に対処するために使用されます .
作用機序
MDMAは主にセロトニン、ドーパミン、ノルエピネフリン系に影響を与えます。セロトニンの放出を増加させ、感覚、共感、喜びの変化につながります。正確な分子標的と経路は複雑であり、セロトニントランスポーターと受容体を含みます。
6. 類似化合物の比較
MDMAには、MDA、MDEA、MBDBなどの相同体が存在します。 MDMAは、これらの化合物の中で最も人気があり、広く認識されている化合物です .
類似化合物との比較
MDMA has homologous relatives like MDA, MDEA, and MBDB. MDMA remains the most popular and widely recognized compound among them .
特性
IUPAC Name |
methylsulfonyloxymethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O6S2/c1-10(4,5)8-3-9-11(2,6)7/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLZWWDXNXZGPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166019 | |
| Record name | Methylene dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156-72-9 | |
| Record name | Methanediol, 1,1-dimethanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylene dimethanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MDMS | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171337 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methylene dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylene dimethanesulfonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R49AEH8FWS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Methylene dimethanesulfonate affect cell viability and macromolecular synthesis?
A1: this compound exhibits potent cytotoxicity against tumor cell lines. Research using the mouse lymphoma cell line P388F demonstrated that a 3-hour exposure to this compound at a concentration of 0.037 mM resulted in a 50% inhibition of cell growth []. This effect is attributed to its alkylating properties, primarily targeting DNA and interfering with vital cellular processes like DNA replication and transcription. Further studies revealed that this compound differentially impacts the transport of macromolecule precursors across the cell membrane, affecting the uptake of thymidine, uridine, glycine, and tyrosine []. This differential action suggests a complex interplay between this compound's alkylating properties and cellular transport mechanisms.
Q2: What insights do we have into the interaction of this compound with DNA?
A2: Research indicates that this compound forms cross-links between DNA and proteins []. While the specific proteins involved and the downstream consequences of this cross-linking haven't been fully elucidated in the provided abstracts, this interaction highlights the potential for this compound to disrupt crucial DNA-protein interactions involved in DNA replication, repair, and gene expression. This understanding is vital for comprehending the compound's mechanism of action and its antitumor activity.
Q3: Are there structural analogs of this compound, and how does their activity compare?
A3: Yes, there are structural analogs of this compound. One study investigated the effects of Methyl methanesulfonate, Ethyl methanesulfonate, and Isopropyl methanesulfonate alongside this compound []. Interestingly, this compound emerged as the most potent compound, with an IC50 of 0.037 mM, significantly lower than Methyl methanesulfonate (IC50 = 0.1 mM) and the other two analogs, which showed minimal inhibition at the tested concentrations []. This difference in activity suggests that subtle modifications to the alkylating group structure can significantly impact the compound's potency, possibly due to altered reactivity or target affinity. Further research exploring the structure-activity relationship of these analogs could unveil valuable insights for designing more effective and selective alkylating agents.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
